Cas no 17082-12-1 (Diazene, 1,2-diphenyl-,(1E)-)

Diazene, 1,2-diphenyl-,(1E)- structure
Diazene, 1,2-diphenyl-,(1E)- structure
Nome do Produto:Diazene, 1,2-diphenyl-,(1E)-
N.o CAS:17082-12-1
MF:C12H10N2
MW:182.221202373505
CID:167190
PubChem ID:2272

Diazene, 1,2-diphenyl-,(1E)- Propriedades químicas e físicas

Nomes e Identificadores

    • Diazene, 1,2-diphenyl-,(1E)-
    • (E)-1,2-Diphenyldiazene
    • (E)-Diphenyldiazene
    • Diazene, diphenyl-, (E)-
    • Diazene,diphenyl-,(trans)-
    • trans-Azobenzene
    • (E)-Azobenzene
    • Benzene, azobis-
    • NSC-2102
    • DTXSID8020123
    • Azobenzene, 96%
    • azobenzene
    • Azobenzeen
    • A937000
    • SCHEMBL565791
    • AKOS016042359
    • F0U1H6UG5C
    • (Z)-diphenyldiazene
    • Azobenzeen [Dutch]
    • NCGC00254531-01
    • NCGC00094554-03
    • Azodibenzene
    • BSPBio_003031
    • PHENYLBUTAZONE IMPURITY D [EP IMPURITY]
    • SY048268
    • DTXCID40123
    • USAF EK-704
    • Tox21_300495
    • KBio2_002544
    • Spectrum4_000448
    • C19334
    • Z1238795333
    • Azobenzene, (E)-
    • NCGC00094554-01
    • CHEBI:58996
    • diphenyl diimide
    • AS-48863
    • CHEBI:190358
    • (E)-diphenyl-diazene
    • (Z)-azobisbenzene
    • E/Z-Azobenzene
    • WLN: RNUNR
    • Spectrum5_001109
    • Azodibenzeneazofume
    • Benzene, azodi-
    • Caswell No. 064
    • Q27126386
    • Azobenzide
    • EINECS 203-102-5
    • Diphenyldiimide
    • Diazene, diphenyl-, (Z)-
    • Azobisbenzene
    • Azobenzene, Reagent
    • 1080-16-6
    • NCGC00091871-01
    • Diazene, 1,2-diphenyl-
    • MFCD00003022
    • DMLAVOWQYNRWNQ-BUHFOSPRSA-N
    • Azobenzene, 98%
    • AZOBENZENE [HSDB]
    • 103-33-3
    • NCGC00091871-03
    • NCGC00091871-02
    • CCRIS 65
    • AZOBENZENE [IARC]
    • IDI1_000502
    • BDBM115180
    • HMS1921N05
    • AZOBENZENE [MI]
    • (E)-azobenzol
    • 1-16-00-00218 (Beilstein Handbook Reference)
    • Benzofume
    • NCGC00091871-04
    • NSC 2102
    • Spectrum2_001433
    • 17082-12-1
    • Benzeneazobenzene
    • 1,2-Diphenyldiazene
    • Azobenzene, analytical standard
    • AI3-14611
    • BRN 0742609
    • SCHEMBL32032
    • NCI-C02926
    • A0565
    • CHEBI:58997
    • NCGC00091871-05
    • FT-0622525
    • HSDB 1513
    • AMY6986
    • CAS-103-33-3
    • NSC2102
    • Benzene, azodi
    • ENT 14,611
    • cis-Azobenzene
    • CHEMBL3039456
    • CS-6935
    • (E)-azodibenzene
    • DTXSID601026524
    • EN300-83247
    • Azobenzol
    • KBioGR_000836
    • CHEMBL58835
    • Q410056
    • NCGC00091871-06
    • Azofume
    • HY-B2127
    • Q27444428
    • NINDS_000502
    • 1,2-Diphenyldiazene; Phenylbutazone Imp. D (EP); Azobenzene; Phenylbutazone Impurity D
    • (Z)-azodibenzene
    • HMS501J04
    • FD10474
    • (Z)-Azobenzene
    • Azobenzene, PESTANAL(R), analytical standard
    • SPECTRUM1501172
    • KBio3_002531
    • Tox21_201458
    • AKOS015903807
    • EPA Pesticide Chemical Code 007401
    • KBio1_000502
    • Diazene, diphenyl-
    • NS00010852
    • (Z)-azobenzol
    • Spectrum_001987
    • J-000939
    • YSWG558
    • UNII-F0U1H6UG5C
    • NCGC00094554-02
    • KBio2_007680
    • Spectrum3_001476
    • KBioSS_002553
    • NCGC00259009-01
    • Diazobenzene
    • 4-(phenylazo)benzene
    • CCG-39013
    • Azobenzene Melting Point Standard
    • Diphenyldiazene
    • SPBio_001566
    • DivK1c_000502
    • CHEMBL3184266
    • KBio2_005112
    • (E)-azobisbenzene
    • MDL: MFCD00003022
    • Inchi: InChI=1S/C12H10N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H/b14-13+
    • Chave InChI: DMLAVOWQYNRWNQ-BUHFOSPRSA-N
    • SMILES: C1=CC=C(C=C1)/N=N/C2=CC=CC=C2

Propriedades Computadas

  • Massa Exacta: 182.0845
  • Massa monoisotópica: 182.084398
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 157
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 24.7
  • XLogP3: 3.8

Propriedades Experimentais

  • Densidade: 1.02
  • Ponto de Fusão: 154 °F (NTP, 1992)
  • Ponto de ebulição: 293°Cat760mmHg
  • Ponto de Flash: 122.9°C
  • Índice de Refracção: INDEX OF REFRACTION: 1.6266 @ 78 °C/D
  • PSA: 24.72
  • LogP: log Kow = 3.82
Fornecedores recomendados
Nanjing Jubai Biopharm
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing Jubai Biopharm
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Cuiyuan Biotechnology Co.,Ltd
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhejiang Brunova Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Jinhuan Chemical CO., LTD.
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Henan Dongyan Pharmaceutical Co., Ltd